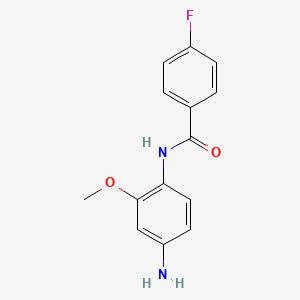

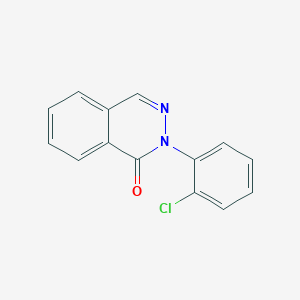

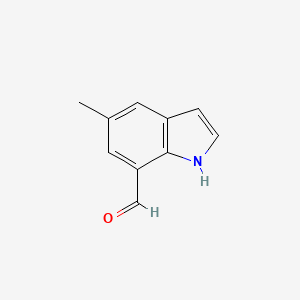

![molecular formula C7H10N4O2S B1644914 Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 903442-90-0](/img/structure/B1644914.png)

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Übersicht

Beschreibung

“Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Chemical Reactions Analysis

Thiazole derivatives have been shown to undergo a variety of chemical reactions. Due to the presence of sulfur and nitrogen atoms, thiazole rings can participate in a wide range of reactions, including donor-acceptor and nucleophilic reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial, Antitumor, and Antidiabetic Agents

The 2,4-thiazolidinedione nucleus, closely related to the chemical structure of interest, has been integrated into various lead molecules for treating clinical disorders. Its modifications have led to antimicrobial, anticancer, and antidiabetic agents, showcasing the versatility of thiazole derivatives in drug development (Gurpreet Singh et al., 2022).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan, a biopolymer, has produced derivatives with potential for drug delivery applications. These modifications can result in xylan esters forming nanoparticles for targeted delivery, indicating the use of thiazole derivatives in creating biocompatible materials for medical use (K. Petzold-Welcke et al., 2014).

Benzothiazole Derivatives for New Drugs and Materials

The synthesis and transformation of benzothiazole derivatives have been explored for their biological activity and potential in new material development. These compounds are considered highly reactive and useful in organic and organoelement synthesis (L. Zhilitskaya et al., 2021).

Organic Synthesis and Green Chemistry

Green Synthesis of Thiazolidine Derivatives

The synthesis of 1,3-thiazolidin-4-one derivatives, including the application of green chemistry principles, has been highlighted. These derivatives have shown great pharmacological importance and potential against various diseases, underlining the environmental benefits of adopting greener synthetic methodologies (Jonas da Silva Santos et al., 2018).

Zukünftige Richtungen

Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the potential applications of “Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” in various pathological conditions.

Eigenschaften

IUPAC Name |

methyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJAGYJMFVQJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Iodoimidazo[5,1-B]thiazole](/img/structure/B1644869.png)

![[5-(2-Amino-phenyl)-thiophen-2-yl]-acetic acid methyl ester](/img/structure/B1644889.png)

![1-[1-(Diphenylmethyl)azetidin-3-yl]piperazine](/img/structure/B1644890.png)